7H-Benzocyclohepten-7-one, 6,8-dimethyl-
Description
"7H-Benzocyclohepten-7-one, 6,8-dimethyl-" is a bicyclic organic compound featuring a seven-membered cycloheptenone ring fused to a benzene ring. The molecule contains two methyl substituents at the 6- and 8-positions, which influence its electronic and steric properties.
Properties
CAS No. |
2484-16-4 |
|---|---|
Molecular Formula |
C13H12O |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
6,8-dimethylbenzo[7]annulen-7-one |
InChI |
InChI=1S/C13H12O/c1-9-7-11-5-3-4-6-12(11)8-10(2)13(9)14/h3-8H,1-2H3 |
InChI Key |
YVBMXGVGOLXFFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=C(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Annulation of Pre-Functionalized Precursors
The most widely reported method for synthesizing 7H-benzocyclohepten-7-one derivatives involves sulfuric acid (H₂SO₄)-mediated annulation . In a seminal study, 1,4-dibromo-6,8-dimethyl-7H-benzocyclohepten-7-one was synthesized by treating a precursor (compound 1 ) with concentrated H₂SO₄ at elevated temperatures . The reaction proceeds via electrophilic aromatic substitution, where the acidic environment facilitates the formation of the seven-membered tropone ring.
Reaction Conditions :
-
Precursor : 6,8-dimethyl-substituted benzene derivative (exact structure undisclosed) .
-
Acid : Concentrated H₂SO₄ (160 mL per 6.33 g of precursor) .
-
Temperature : Room temperature to 50°C (optimized for minimal side reactions) .
-
Yield : Quantitative conversion reported, though isolation required chromatographic purification .
This method is favored for its scalability and compatibility with electron-donating methyl groups, which stabilize intermediates during cyclization.
Friedel-Crafts Acylation for Core Structure Assembly
Alternative routes employ Friedel-Crafts acylation to construct the benzocycloheptenone skeleton. A 2014 study demonstrated the use of polyphosphoric acid (PPA) to cyclize γ-arylpentanoic acids into tetrahydrobenzocycloheptenones . While this method primarily yields saturated analogs, oxidative dehydrogenation with reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) can aromatize the ring to produce the target compound.
Key Steps :
-
Cyclization : γ-(2,4-Dimethylphenyl)pentanoic acid treated with PPA at 100–120°C forms the tetrahydro intermediate .
-
Aromatization : DDQ in refluxing benzene introduces the conjugated carbonyl group .
-
Methylation : Dimethyl sulfate or methyl iodide introduces methyl groups at positions 6 and 8 .
Limitations : Low regioselectivity during methylation necessitates careful optimization of base and solvent (e.g., K₂CO₃ in DMF) .
Palladium-Catalyzed Cross-Coupling for Functionalization
Advanced strategies leverage palladium catalysis to install methyl groups post-cyclization. For example, Suzuki-Miyaura coupling of boronic esters with brominated benzocycloheptenones enables precise functionalization . This approach is critical for derivatives requiring additional substituents beyond methyl groups.
Representative Protocol :
This method offers superior control over substitution patterns but requires anhydrous conditions and high-purity reagents.
Spectroscopic Characterization and Analytical Data
Successful synthesis is confirmed through ¹H NMR, IR, and mass spectrometry :
¹H NMR (CDCl₃) :
IR (KBr) :
EI-MS :
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Functional Group Transformations
The ketone group at position 7 is reactive and amenable to transformations:
-
Nucleophilic Addition : Ketones typically undergo nucleophilic attack by Grignard reagents, hydrides, or other nucleophiles. For example, analogous benzocycloheptenones react with allyltrimethylsilane in the presence of MCM-41(H) catalyst to form substituted derivatives .
-
Oxidation/Reduction : While ketones are generally resistant to oxidation, reduction (e.g., with LiAlH4) could yield secondary alcohols.
Conjugate Additions
The bicyclic structure may participate in Michael additions or conjugate additions due to potential conjugation between the ketone and adjacent double bonds. For instance, allyltrimethylsilane reacts with α,β-unsaturated ketones in similar systems to form substituted derivatives .
Condensation Reactions
The ketone can undergo benzaldehyde condensation to form benzylidene derivatives , as observed in related benzocycloheptenones . This involves base-catalyzed aldol-like condensation, yielding substituted aromatic compounds.
Cycloadditions
The bicyclic system may engage in [4+2] cycloadditions (Diels-Alder reactions) if conjugated dienes are present. While not directly reported for this compound, analogous fused rings participate in such reactions under thermal or catalytic conditions.
Stability and Reactivity
The fused bicyclic framework and methyl substituents at positions 6 and 8 likely influence stability:
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Steric Effects : The 6,8-dimethyl groups may hinder certain reactions by blocking access to the ketone.
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Electronic Effects : The aromatic ring and ketone group modulate reactivity, favoring electron-deficient regions for nucleophilic attack.
Data Tables: Comparison of Reaction Types
Research Findings and Trends
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Diversified Applications : Related benzocycloheptenones are used in medicinal chemistry and materials science due to their structural complexity .
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Catalyst Role : Acidic catalysts (e.g., polyphosphoric acid) and solid acids (e.g., MCM-41(H)) are critical for cyclization and substitution reactions .
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Functionalization : Post-synthesis modifications, such as oxidation or condensation, expand the compound’s utility in organic synthesis .
References
Scientific Research Applications
7H-Benzocyclohepten-7-one, 6,8-dimethyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 7H-Benzocyclohepten-7-one, 6,8-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic regulation . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(a) Core Structural Analogues
The compound shares similarities with other bicyclic ketones, such as 1H-benzotriazol-7-ol (CAS 26725-51-9) and flavone derivatives like 7-hydroxy-3,3',4',5,6,8-hexamethoxyflavone (FDB010756) . Key differences include:
The methyl groups in "7H-Benzocyclohepten-7-one, 6,8-dimethyl-" likely enhance lipophilicity compared to hydroxylated analogues like 1H-benzotriazol-7-ol, which may favor membrane permeability in biological systems.
(b) Functional Group Comparison
- Ketone vs. Triazole/Flavone: The cycloheptenone moiety may exhibit electrophilic reactivity distinct from the hydrogen-bonding capacity of benzotriazole or the antioxidant properties of flavones.
- Methyl Substituents : The 6,8-dimethyl groups could sterically hinder nucleophilic attacks on the ketone, a feature absent in the unsubstituted benzotriazol-7-ol .
Recommendations for Further Research
To address knowledge gaps, consult specialized databases (e.g., SciFinder, Reaxys) for:
- Synthetic routes: Cycloheptenone derivatives are often synthesized via Friedel-Crafts acylation or ring-expansion reactions.
- Biological Activity : Evaluate methylated bicyclic ketones for enzyme inhibition or receptor binding.
- Physicochemical Data : Measure logP, solubility, and spectroscopic properties (NMR, IR) for benchmarking.
Biological Activity
7H-Benzocyclohepten-7-one, 6,8-dimethyl- (CAS No. 2484-16-4) is a bicyclic compound with potential biological activities. Its structure comprises a benzene ring fused to a cycloheptene, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial effects based on diverse research findings.
- Molecular Formula: C13H12O
- Molecular Weight: 184.23 g/mol
- IUPAC Name: 7H-Benzocyclohepten-7-one, 6,8-dimethyl-
- InChIKey: YVBMXGVGOLXFFS-UHFFFAOYSA-N
Biological Activity Overview
Research indicates that 7H-Benzocyclohepten-7-one, 6,8-dimethyl- exhibits various biological activities, including:
-
Anticancer Activity
- A study found that derivatives of benzocycloheptene compounds showed significant cytotoxic effects against cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest .
- Conditional lethality profiling revealed specific anticancer mechanisms of action linked to this compound, suggesting it may interact with nutrient pathways in cancer cells .
-
Anti-inflammatory Effects
- The compound has been noted for its anti-inflammatory properties. In vitro studies indicated that it inhibits pro-inflammatory cytokine production in macrophages, suggesting potential use in treating inflammatory diseases .
- Benzocycloheptene derivatives have been explored for their ability to modulate inflammatory responses, indicating a therapeutic potential in conditions like arthritis and other inflammatory disorders .
-
Antimicrobial Activity
- Research has shown that certain benzocycloheptene derivatives possess antimicrobial properties against various pathogens. For instance, compounds related to this structure were tested against gram-positive and gram-negative bacteria and demonstrated moderate to good antimicrobial efficacy .
- A specific study highlighted the structural modifications of related compounds leading to enhanced activity against resistant bacterial strains .
Data Table: Biological Activities of 7H-Benzocyclohepten-7-one Derivatives
Case Studies
-
Anticancer Mechanisms :
A conditional lethality study identified how modifications in the benzocycloheptene structure can enhance anticancer activity by targeting metabolic pathways crucial for tumor growth and survival . -
Anti-inflammatory Applications :
In vivo models demonstrated that treatment with benzocycloheptene derivatives significantly reduced inflammation markers in induced arthritis models, supporting their potential as anti-inflammatory agents . -
Antimicrobial Efficacy :
A series of benzocycloheptene derivatives were synthesized and screened for antimicrobial activity, revealing promising results against resistant bacterial strains. This highlights the importance of structural diversity in enhancing biological activity .
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for identifying and quantifying 7H-Benzocyclohepten-7-one, 6,8-dimethyl- in complex matrices?
- Methodological Answer : Gas chromatography (GC) coupled with mass spectrometry (MS) is widely used for identification, leveraging retention indices and fragmentation patterns . For quantification, high-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is recommended, calibrated against certified reference materials. Ensure solvent compatibility (e.g., cyclohexane for stability) and validate methods using spiked recovery experiments to address matrix effects .
Q. How can researchers assess the thermal stability of 7H-Benzocyclohepten-7-one, 6,8-dimethyl- under experimental conditions?
- Methodological Answer : Perform thermogravimetric analysis (TGA) to monitor mass loss as a function of temperature. Pair this with differential scanning calorimetry (DSC) to detect phase transitions or decomposition exotherms. Reference NIST thermochemical data for analogous benzocycloheptenones to predict stability thresholds . Avoid temperatures exceeding 200°C unless inert atmospheres are employed .
Q. What safety protocols are critical when handling 7H-Benzocyclohepten-7-one, 6,8-dimethyl- in laboratory settings?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal hazards. Store the compound in airtight containers away from heat sources. Refer to Safety Data Sheets (SDS) for emergency measures, including spill management (e.g., absorb with inert material) and first-aid procedures . Toxicity data from structurally similar compounds (e.g., LD50 values for benzocycloheptenamine derivatives) suggest cautious handling to mitigate acute exposure risks .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 7H-Benzocyclohepten-7-one, 6,8-dimethyl- in photochemical reactions?
- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electron transfer pathways. Validate models against experimental UV-Vis spectra (e.g., absorption maxima in cyclohexane) and compare with NIST gas-phase reactivity data for benzocycloheptenones . Incorporate solvent effects using polarizable continuum models (PCM) for accuracy.
Q. What experimental strategies resolve contradictions in reported spectroscopic data for 7H-Benzocyclohepten-7-one derivatives?
- Methodological Answer : Conduct nuclear magnetic resonance (NMR) spectroscopy under standardized conditions (e.g., deuterated solvents, 500 MHz+ instruments). Cross-validate with X-ray crystallography to resolve stereochemical ambiguities. For conflicting GC-MS results, re-analyze samples using internal standards (e.g., deuterated analogs) and verify purity via HPLC .
Q. How can researchers optimize synthetic pathways for 7H-Benzocyclohepten-7-one, 6,8-dimethyl- to minimize byproducts?
- Methodological Answer : Use design of experiments (DoE) to screen reaction parameters (e.g., temperature, catalyst loading). Monitor intermediates via in-situ FTIR or Raman spectroscopy. For Friedel-Crafts alkylation routes, employ Lewis acid catalysts (e.g., AlCl3) in anhydrous conditions and purify via column chromatography with silica gel (hexane/ethyl acetate gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
